![molecular formula C9H8BrF2NO2 B2670578 Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate CAS No. 294181-95-6](/img/structure/B2670578.png)
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is a chemical compound with the molecular formula C9H10BrNO2 . It is also known by other names such as Ethyl 5-bromo-2-pyridineacetate and Ethyl 2- (5-bromo-2-pyridyl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is 1S/C9H10BrNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate has a molecular weight of 244.09 . It has a predicted boiling point of 282.4±25.0 °C and a predicted density of 1.451±0.06 g/cm3 . The compound is stored under an inert atmosphere at room temperature .Scientific Research Applications
Photocatalytic Reactions
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate has been utilized in photocatalytic reactions. A study demonstrated its use in visible-light-driven direct 2,2-difluoroacetylation. This process involved irradiation by a blue light-emitting diode (LED) and resulted in the formation of various 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Furukawa et al., 2020).
Radical Addition Reactions
This compound plays a significant role in radical addition reactions. It was involved in Na2S2O4-mediated radical additions to vinyl ethers, leading to the synthesis of difluoroacetyl-substituted acetals (Kondratov et al., 2015).
Synthesis of Difluoroalkylated Compounds
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is used in the synthesis of various difluoroalkylated compounds. For instance, it was used in a photoinduced vicinal difluoroalkylation and aminosulfonylation of alkynes, which produced ethyl 2,2-difluoro-4-aryl-4-sulfamoylbut-3-enoates (Xiang et al., 2017).
N-Formylation of Amines
In another application, this compound was used in the copper-catalyzed N-formylation of amines, providing an efficient method to produce N-formamides from a range of amines (Li et al., 2018).
Electrosynthesis
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate was also involved in electrosynthesis processes. It was used in the molar scale electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, showcasing its utility in preparing difluoromethylene building block precursors (Clavel et al., 2000).
Visible-Light Photoredox Catalysis
The compound has been a key player in visible-light-induced photoredox catalysis. It was utilized in the Ir(III)-catalyzed difluoroalkylation–bicyclization of 1,7-enynes, forming difluoromethyl-containing benzo[a]fluoren-5-ones (Huang et al., 2020).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNVRZLXOPTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate |
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